3-(2,4-Difluorophenyl)butan-2-ol
Description
Contextualization within Fluorinated Organic Compounds and Advanced Alcohols
The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made fluorinated organic compounds a cornerstone of modern drug discovery and materials science. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.
3-(2,4-Difluorophenyl)butan-2-ol is a member of the class of advanced alcohols, which are structurally complex alcohols serving as crucial precursors in multi-step syntheses. prepchem.com As a secondary alcohol, it possesses a hydroxyl group on a carbon atom bonded to two other carbon atoms, allowing for a range of chemical transformations such as oxidation to a ketone, esterification, and nucleophilic substitution. wikipedia.org The presence of the 2,4-difluorophenyl group further enhances its utility, introducing the desirable properties of fluorine into the molecular framework.
Significance as a Synthetic Intermediate or Core Structure in Complex Molecule Synthesis
The primary significance of this compound lies in its role as a key synthetic intermediate. While the isolated compound itself is not extensively studied, its core structure is integral to the synthesis of several important pharmaceutical compounds, most notably triazole antifungal agents like Voriconazole (B182144). In these syntheses, the "2-(2,4-difluorophenyl)...butan-2-ol" moiety serves as a critical building block, with further chemical modifications leading to the final active pharmaceutical ingredient.
The synthesis of these complex molecules often involves the diastereoselective or enantioselective formation of intermediates containing the this compound core, highlighting the importance of controlling the stereochemistry at its two chiral centers.
A plausible and common method for creating the carbon skeleton of this compound involves a Grignard reaction. leah4sci.com This would typically entail the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 1-(2,4-difluorophenyl)ethan-1-one. The subsequent step would be the reduction of the resulting ketone, 3-(2,4-difluorophenyl)butan-2-one, to the desired secondary alcohol.
Structural Elucidation and Stereochemical Implications of this compound
The structure of this compound features two chiral centers, at carbon 2 (bearing the hydroxyl group) and carbon 3 (bearing the difluorophenyl group). This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers.
The relative and absolute stereochemistry of these centers is crucial for the biological activity of the final products derived from this intermediate. For instance, in the synthesis of Voriconazole, the desired stereoisomer is (2R,3S). Achieving high diastereoselectivity and enantioselectivity in the synthesis of the this compound core is therefore a significant challenge and a key focus of synthetic research in this area. Various strategies, including the use of chiral catalysts and auxiliaries, are employed to control the stereochemical outcome of the reactions.
The physical and spectroscopic properties of the individual stereoisomers would be expected to differ, particularly in their interaction with chiral environments, such as chiral chromatography columns or biological receptors.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂F₂O |
| Molecular Weight | 186.20 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Note: These properties are computationally predicted and may vary from experimental values.
Overview of Research Trajectories Pertaining to this compound Analogues
Research involving the this compound scaffold is predominantly focused on the synthesis and biological evaluation of its more complex analogues. These investigations often explore modifications at various positions of the butanol chain and the phenyl ring to optimize the desired properties of the final molecule.
For example, derivatives where the hydroxyl group is replaced or where additional functional groups are introduced are common. The development of novel antifungal agents continues to be a major driver of research in this area, with scientists aiming to overcome drug resistance and improve the efficacy of existing treatments. The synthesis of deuterated analogues for use in metabolic studies and as internal standards in analytical methods also represents a significant research avenue. nih.gov Furthermore, the exploration of different fluorination patterns on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-6(7(2)13)9-4-3-8(11)5-10(9)12/h3-7,13H,1-2H3 |
InChI Key |
VKGGUKALNONUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)C(C)O |
Origin of Product |
United States |
Synthetic Strategies for 3 2,4 Difluorophenyl Butan 2 Ol and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections for the Butan-2-ol Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com This process involves breaking key chemical bonds, known as disconnections, to identify potential synthetic pathways. scitepress.org For 3-(2,4-difluorophenyl)butan-2-ol, the core butan-2-ol structure presents several logical points for disconnection.
A primary disconnection strategy involves breaking the carbon-carbon bond between the C2 and C3 positions of the butane (B89635) chain. This leads to two key synthons: a nucleophilic equivalent of a 2,4-difluorophenyl ethyl group and an electrophilic equivalent of an acetaldehyde (B116499) or its synthetic counterpart. The corresponding reagents for these synthons would be a Grignard reagent or an organolithium species derived from 1-bromo-2,4-difluorobenzene (B57218) and acetaldehyde.
Another viable disconnection is at the C3-C4 bond, which would suggest a synthetic route starting from a derivative of 2,4-difluorophenylacetone and a methylating agent. Additionally, disconnections of the carbon-oxygen bond of the alcohol can point towards reduction of a corresponding ketone, 3-(2,4-difluorophenyl)butan-2-one. This ketone can be synthesized through various methods, including Friedel-Crafts acylation of 1,3-difluorobenzene. leah4sci.com
The choice of disconnection and the subsequent synthetic route are often guided by the desired stereochemistry of the final product. For instance, the synthesis of voriconazole (B182144) requires a specific diastereomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which necessitates precise control over the formation of the two chiral centers. google.com
Enantioselective Synthesis of this compound Stereoisomers
Achieving high enantiomeric purity is crucial for the biological activity of many pharmaceutical compounds. Several methodologies have been developed for the enantioselective synthesis of the stereoisomers of this compound.
Asymmetric Alkylation and Addition Methodologies
Asymmetric alkylation involves the addition of an alkyl group to a prochiral enolate in a way that favors the formation of one enantiomer over the other. In the context of synthesizing this compound, this could involve the asymmetric alkylation of an enolate derived from a 2,4-difluorophenylacetic acid derivative. The use of a chiral catalyst or a chiral auxiliary can direct the incoming alkyl group to a specific face of the enolate, thereby establishing the desired stereocenter.
Asymmetric addition reactions, such as the addition of an organometallic reagent to a carbonyl compound in the presence of a chiral ligand or catalyst, are also powerful tools. For example, the enantioselective addition of a methyl group to 2-(2,4-difluorophenyl)propanal (B2806256) would yield the desired chiral alcohol.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgharvard.edu
Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including aldol (B89426) reactions. scielo.org.mxresearchgate.net In a potential synthesis of a this compound stereoisomer, an N-acyl oxazolidinone derived from 2,4-difluorophenylacetic acid could be used. The subsequent aldol reaction with acetaldehyde, mediated by a Lewis acid, would proceed with high diastereoselectivity, controlled by the chiral auxiliary. researchgate.net Subsequent removal of the auxiliary would furnish the chiral β-hydroxy acid, which can then be converted to the target butan-2-ol.
Other chiral auxiliaries, such as pseudoephedrine amides and camphorsultams, also offer effective stereocontrol in alkylation and aldol reactions and could be applied to the synthesis of this compound. wikipedia.org
Organocatalytic and Biocatalytic Syntheses of Chiral Alcohols
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.netfrontiersin.org Chiral amines, prolinol ethers, and cinchona alkaloids are common organocatalysts used for the asymmetric synthesis of chiral alcohols. researchgate.netrsc.org For instance, an organocatalytic asymmetric aldol reaction between a ketone derived from 2,4-difluorobenzene and an aldehyde could be a viable route. These catalysts can activate the substrates and create a chiral environment for the reaction to occur, leading to the formation of an enantiomerically enriched product. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.com Ketoreductases, for example, can reduce a prochiral ketone, such as 3-(2,4-difluorophenyl)butan-2-one, to a specific enantiomer of the corresponding alcohol with high enantiomeric excess. The selection of the appropriate enzyme and reaction conditions is crucial for achieving the desired stereoselectivity.
Diastereoselective Synthesis of this compound Isomers
When a molecule contains two or more stereocenters, the synthesis must control the relative configuration of these centers to produce a specific diastereomer. beilstein-journals.org The synthesis of vicinal diols, such as 2,3-difluorobutan-1,4-diol, often involves strategies that can be adapted for this compound. nih.govbeilstein-journals.orgresearchgate.net
One common approach for diastereoselective synthesis is substrate-controlled synthesis, where the existing stereocenter in a molecule directs the formation of a new stereocenter. For example, the reduction of a chiral ketone, such as (R)-3-(2,4-difluorophenyl)butan-2-one, can lead to the formation of either the (2R,3R) or (2S,3R) diastereomer, depending on the reducing agent and reaction conditions.
Reagent-controlled synthesis, on the other hand, relies on a chiral reagent or catalyst to dictate the stereochemical outcome, regardless of the substrate's inherent chirality. For example, a directed reduction of a ketone using a chiral reducing agent like a CBS catalyst can provide high diastereoselectivity.
The synthesis of voriconazole often involves a key step where a Grignard reagent derived from 1-bromo-2-chloro-5-fluoropyrimidine is added to a chiral epoxide precursor containing the 2,4-difluorophenyl group. The stereochemistry of the epoxide dictates the stereochemistry of the resulting butan-2-ol derivative.
Chemoenzymatic Transformations in this compound Preparation
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.net This approach can be particularly useful for the preparation of optically active alcohols.
A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. researchgate.net The acylated and unacylated alcohols can then be separated. For example, lipase-catalyzed hydrolysis of the corresponding racemic acetate (B1210297) could also be employed. researchgate.net
Another approach involves the enzymatic reduction of a prochiral ketone, 3-(2,4-difluorophenyl)butan-2-one, as mentioned earlier. This can be followed by chemical steps to complete the synthesis. For instance, after the enzymatic reduction to produce a chiral alcohol, further chemical modifications can be made to the molecule to arrive at the final target compound. This combination of selective enzymatic reactions with versatile chemical transformations allows for the efficient and stereocontrolled synthesis of complex molecules like the stereoisomers of this compound.
Green Chemistry Principles and Sustainable Synthetic Routes for Fluorinated Alcohols
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated alcohols to minimize environmental impact and enhance safety and efficiency. These principles are particularly relevant to the production of this compound, given the potential hazards and waste associated with traditional fluorination and multi-step organic syntheses. Key green chemistry strategies applicable to the synthesis of this and other fluorinated alcohols include the use of biocatalysis, alternative reaction media, and catalytic methods that improve atom economy.
One of the most promising green approaches for the synthesis of chiral fluorinated alcohols is biocatalysis, which utilizes whole microbial cells or isolated enzymes. benchchem.comnih.gov This method offers high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for hazardous solvents and reagents. For the synthesis of specific stereoisomers of this compound, the asymmetric reduction of a prochiral ketone precursor, 3-(2,4-difluorophenyl)butan-2-one, is a key step.
Biocatalytic Reduction of 3-(2,4-Difluorophenyl)butan-2-one:
The enantioselective reduction of the ketone precursor can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms such as Lactobacillus kefir or Rhodococcus species, can produce the desired (2R,3S), (2S,3R), (2R,3R), or (2S,3S) stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de). nih.govnih.gov The choice of enzyme and reaction conditions is crucial for controlling the stereochemical outcome.
A significant advantage of biocatalysis is the potential for cofactor regeneration. Many of these enzymatic reductions are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) as a hydride source. To make the process economically viable, an in-situ cofactor regeneration system is often employed. A common approach is a substrate-coupled system, where a cheap, sacrificial alcohol like isopropanol (B130326) is used to regenerate the cofactor, a process catalyzed by the same or a different enzyme. nih.govrsc.org
The use of whole-cell biocatalysts can be more cost-effective as it eliminates the need for enzyme purification and external cofactor addition. nih.gov For instance, whole cells of Acetobacter pasteurianus have demonstrated high efficiency in the anti-Prelog reduction of prochiral ketones, yielding (R)-alcohols with excellent enantioselectivity. benchchem.com
Table 1: Biocatalytic Methods for Chiral Alcohol Synthesis
| Method | Biocatalyst | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Whole-Cell Reduction | Acetobacter pasteurianus GIM1.158 | Prochiral Ketones | (R)-Alcohols | High | >99.9 |
| Enzymatic Reduction | Alcohol Dehydrogenase from Lactobacillus kefir | α-Halogenated Ketones | Chiral α-Halogenated Alcohols | up to 98 | 95->99 |
| Dual-Enzyme System | RhADH and CpFDH | Aromatic Ketones | Chiral Aromatic Alcohols | High | High |
Sustainable Synthetic Routes:
Beyond biocatalysis, other green chemistry principles are being applied to the synthesis of fluorinated alcohols. The use of fluorinated alcohols themselves as reaction solvents can promote certain reactions due to their unique properties like strong hydrogen-bonding ability and low nucleophilicity. rsc.org This can lead to simplified reaction setups and reduced need for traditional volatile organic solvents.
Furthermore, the development of catalytic methods, such as asymmetric hydrogenation, offers a more atom-economical alternative to stoichiometric reducing agents. wordpress.com For example, the Corey–Bakshi–Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wordpress.com This method is known for its high enantioselectivity and operational simplicity.
The synthesis of the precursor, 3-(2,4-difluorophenyl)butan-2-one, can also be designed with green principles in mind. A common route involves the Friedel-Crafts acylation of 1,3-difluorobenzene. mdpi.com Optimizing this reaction to use catalytic amounts of a Lewis acid and minimizing solvent use can improve its environmental footprint.
In the context of producing the specific (2R,3S)-stereoisomer required for Voriconazole, a key synthetic step involves the stereoselective addition of an organometallic reagent to a chiral ketone precursor. mdpi.com Greener variations of this process could involve using more sustainable solvents and reagents, and designing the reaction to have a high diastereoselectivity to minimize waste from undesired isomers.
Recent advancements in photochemistry also offer sustainable pathways for the synthesis of functionalized fluorinated compounds, utilizing visible light as a renewable energy source. rsc.org While not yet specifically demonstrated for this compound, these methods hold promise for future green synthetic routes.
By combining biocatalysis, catalytic chemical transformations, and the use of greener solvents and reagents, the synthesis of this compound and its stereoisomers can be made significantly more sustainable, aligning with the broader goals of green chemistry in the pharmaceutical industry.
Stereochemical Investigations of 3 2,4 Difluorophenyl Butan 2 Ol
Absolute Configuration Determination of Stereocenters in 3-(2,4-Difluorophenyl)butan-2-ol
Determining the absolute configuration of a chiral molecule involves unambiguously assigning the (R) or (S) descriptor to each of its stereocenters. This is a crucial step as enantiomers and diastereomers can exhibit vastly different biological activities and physical properties. purechemistry.org
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, thereby revealing the absolute configuration of its stereocenters. springernature.com The technique relies on the diffraction of X-rays by a crystalline solid. By analyzing the pattern of diffracted X-rays, a detailed electron density map of the molecule can be constructed. purechemistry.org
For an enantiopure crystal of one of the stereoisomers of this compound, this method would provide the precise coordinates of each atom, including the fluorine, oxygen, and carbon atoms that define the stereocenters. The primary challenge often lies in growing a single crystal of sufficient quality, as many organic compounds, particularly those that are oils or liquids at room temperature, are difficult to crystallize. americanlaboratory.com
A key aspect of determining absolute configuration via X-ray crystallography is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. researchgate.net While the constituent atoms of this compound (C, H, O, F) are relatively light, modern diffractometers and computational methods can often successfully determine the absolute configuration even in the absence of a heavy atom. researchgate.net If the natural compound proves difficult, derivatization with a molecule containing a heavier atom (e.g., bromine or a metal) can be employed to enhance the anomalous scattering effect and ensure a confident assignment. researchgate.net
Illustrative Data Table: X-ray Crystallographic Parameters
This table illustrates the type of data that would be generated from an X-ray crystallographic analysis for a hypothetical crystal of (2R,3R)-3-(2,4-Difluorophenyl)butan-2-ol.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₁₂F₂O |
| Formula Weight | 186.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 17.2 Å |
| Volume | 950.0 ų |
| Z (Molecules per unit cell) | 4 |
| Flack Parameter | 0.05(10) |
| Final R-indices | R1 = 0.045, wR2 = 0.110 |
| Absolute Configuration | Confirmed as (2R,3R) |
Chiroptical spectroscopy involves measuring the differential interaction of a chiral molecule with left and right circularly polarized light. acs.orgsaschirality.org Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) have long been used for this purpose. nih.gov However, Vibrational Circular Dichroism (VCD) has emerged as an exceptionally powerful and reliable tool for determining the absolute configuration of molecules in solution, without the need for crystallization. americanlaboratory.comacs.org
The VCD process involves measuring the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The resulting spectrum shows both positive and negative bands corresponding to the vibrational modes of the molecule. Crucially, enantiomers produce mirror-image VCD spectra. nih.gov
The modern application of VCD for absolute configuration assignment relies on a synergistic approach between experiment and theory. americanlaboratory.comnih.gov The workflow is as follows:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded in a suitable deuterated solvent (to avoid solvent IR absorption overlap). schrodinger.com
Computational Modeling: A conformational search is performed for one of the enantiomers (e.g., the (2R,3R)-isomer) to identify all low-energy conformers. youtube.commdpi.com
Spectrum Calculation: For each stable conformer, quantum mechanical calculations, typically using Density Functional Theory (DFT), are used to predict its theoretical VCD spectrum. nih.govfrontiersin.org
Boltzmann Averaging: The individual calculated spectra are averaged based on the predicted Boltzmann population of each conformer at the experimental temperature to generate a final, weighted theoretical spectrum. youtube.com
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. acs.org
This method is particularly advantageous as it provides structural information directly from the solution state, which is often more relevant to a molecule's behavior in biological or chemical systems. schrodinger.com
Illustrative Data Table: VCD Spectral Comparison
This table illustrates a hypothetical comparison between experimental VCD data and DFT-calculated data for assigning the absolute configuration of a this compound isomer.
| Wavenumber (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated VCD Sign for (2R,3R)-isomer | Assignment |
| 1450 | + | + | Match |
| 1380 | - | - | Match |
| 1275 | + | + | Match |
| 1100 | - | - | Match |
| Conclusion | The sample is assigned the (2R,3R) absolute configuration. |
While standard NMR spectroscopy is not typically used to determine absolute configuration directly, it is an indispensable tool for determining the relative stereochemistry of diastereomers. isibugs.org For this compound, NMR can distinguish between the erythro (2R,3S or 2S,3R) and threo (2R,3R or 2S,3S) pairs. Furthermore, advanced NMR techniques, often combined with computational analysis, can provide detailed structural insights. nih.govresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as 1D NOE difference or 2D NOESY/ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). wikipedia.orglibretexts.org By observing which protons show an NOE correlation, one can deduce their relative spatial proximity. For this compound, NOE correlations between the protons on the C2-C3 bond and the adjacent methyl and phenyl groups would differ significantly between the erythro and threo diastereomers, allowing for an unambiguous assignment of their relative configuration. rsc.org
Comparison with Calculated NMR Parameters: A powerful modern approach involves comparing experimental NMR chemical shifts and coupling constants with those predicted by quantum mechanical calculations. nih.govacs.org The procedure involves:
Building computational models of both possible diastereomers (e.g., the (2R,3R) and (2R,3S) isomers).
Performing a conformational analysis for each to find the most stable conformers.
Calculating the Boltzmann-averaged NMR chemical shifts (¹H and ¹³C) and J-coupling constants for each diastereomer.
Comparing the calculated data sets with the experimental data. The diastereomer whose calculated parameters show the best fit with the experimental values is identified as the correct one. isibugs.orgmdpi.com
Chiral Derivatizing or Solvating Agents: To distinguish enantiomers by NMR, a chiral auxiliary is required. purechemistry.org Reacting a racemic mixture of this compound with a chiral derivatizing agent (e.g., Mosher's acid) converts the enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum. Alternatively, using a chiral solvating agent can induce small, measurable differences in the chemical shifts of the enantiomers. ecampus.com
Conformational Analysis of this compound Isomers in Solution and Solid State
Dynamic NMR (DNMR) Spectroscopy: DNMR is the study of molecules undergoing dynamic processes that occur on the NMR timescale. youtube.com For this compound, rotation around the C2-C3 bond is likely fast at room temperature, resulting in an NMR spectrum that shows time-averaged signals for the different conformers. unibas.it
By lowering the temperature of the NMR experiment (Variable Temperature NMR), this rotation can be slowed down. unibas.it At a sufficiently low temperature (the "coalescence temperature"), the single averaged peak for a given proton will broaden and eventually split into separate signals for each populated conformer. youtube.com Analyzing the line shape of these signals at different temperatures allows for the calculation of the energy barriers (ΔG‡) to rotation and the relative populations of the ground-state conformers. unibas.itacs.org
Variable Temperature Infrared (IR) Spectroscopy: Similar to DNMR, changes in the IR spectrum can be observed with temperature. Different conformers can have slightly different vibrational frequencies, particularly for stretches involving groups whose environment changes with conformation (e.g., the O-H stretch, which may be involved in intramolecular hydrogen bonding in some conformers). The appearance of new bands or changes in relative band intensities at low temperatures can provide evidence for the presence of multiple conformers.
Computational chemistry is an essential partner to experimental methods for conformational analysis. frontiersin.org It allows for the exploration of the potential energy surface of a molecule to map its conformational landscape.
The process typically begins with a molecular mechanics (MM) search to rapidly generate a large number of possible conformations by systematically rotating all rotatable bonds. cas.cz The low-energy structures identified by this initial search are then subjected to more accurate, but computationally expensive, quantum mechanical calculations (usually DFT). mdpi.com
These calculations provide the optimized geometry and relative energy of each conformer. The energy differences can be used to calculate the expected equilibrium (Boltzmann) populations of each conformer at a given temperature. copernicus.org The results of these calculations can then be used to interpret experimental data from VCD or NMR. acs.org For example, the calculated lowest-energy conformers should correspond to those observed in a low-temperature DNMR experiment, and the calculated energy barriers between them should be comparable to those derived from the DNMR data. unibas.it This integrated experimental and computational approach provides a comprehensive and reliable picture of the conformational behavior of this compound. nih.gov
Illustrative Data Table: Calculated Conformational Analysis
This table shows hypothetical results from a computational study on the three most stable staggered conformers of (2R,3R)-3-(2,4-Difluorophenyl)butan-2-ol resulting from rotation around the C2-C3 bond.
| Conformer | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) | Calculated Population at 298 K (%) |
| A | ~60° (gauche) | 0.00 | 65% |
| B | ~180° (anti) | 0.55 | 25% |
| C | ~-60° (gauche) | 1.20 | 10% |
Stereoselective Transformations Involving this compound as a Chiral Substrate
The defined stereochemistry of this compound serves as a critical starting point for the synthesis of complex molecules with multiple chiral centers. Stereoselective transformations utilizing this chiral substrate allow for the controlled introduction of new stereogenic centers, leading to the desired diastereomer.
A notable example is the synthesis of the antifungal agent voriconazole (B182144). In the synthesis of a voriconazole derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde, the specific (2S,3R) configuration of the butan-2-ol backbone is crucial for its biological activity. chemscene.commdpi.com The synthesis of this complex molecule relies on the initial availability of the enantiopure (2R,3S)-3-(2,4-difluorophenyl)butan-2-ol, which is then elaborated through a series of reactions. One key step involves the installation of a pyrimidine (B1678525) moiety through the reaction of an organozinc reagent derived from 4-(1-bromoethyl)pyrimidine with a triazole ketone precursor, achieving a notable diastereoselectivity of 12:1 in favor of the desired (2R,3S) isomer over the (2R,3R) isomer. mdpi.com This highlights how the inherent chirality of the butan-2-ol framework directs the stereochemical outcome of subsequent transformations.
Further transformations, such as the photoredox-catalyzed hydroxymethylation of a voriconazole precursor followed by oxidation, demonstrate the utility of the chiral scaffold in generating functionalized derivatives with retained stereochemical integrity. chemscene.com These examples underscore the importance of having access to specific stereoisomers of this compound to serve as building blocks in the construction of complex chiral molecules.
Deracemization and Chiral Resolution Strategies for this compound
Given the importance of enantiomerically pure this compound, significant research has focused on methods for its deracemization and chiral resolution. These strategies aim to separate the racemic mixture into its constituent enantiomers or to convert the racemate into a single desired enantiomer.
Enzymatic Kinetic Resolution:
Kinetic resolution, particularly using enzymes, is a powerful technique for separating enantiomers. conicet.gov.ar This method relies on the differential rate of reaction of enantiomers with a chiral catalyst, most commonly a lipase (B570770). core.ac.ukmdpi.com In the context of this compound, a racemic mixture can be subjected to enzymatic acylation or hydrolysis. The enzyme will selectively catalyze the reaction of one enantiomer at a much faster rate than the other, resulting in a mixture of an enantioenriched product and the unreacted, enantioenriched starting material. These can then be separated by conventional chromatographic methods.
For instance, lipases such as Candida antarctica lipase B (CAL-B) are widely used for the kinetic resolution of secondary alcohols. researchgate.net The enantioselectivity of the resolution is often expressed by the enantiomeric ratio (E), with higher values indicating better separation. While specific data for the kinetic resolution of this compound is not widely published in readily accessible literature, the principles of enzymatic resolution of similar aryl-substituted secondary alcohols are well-established. The efficiency of such resolutions can be influenced by factors such as the choice of enzyme, solvent, acyl donor, and temperature.
Chiral Resolution by Chromatography:
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another cornerstone technique for the separation of enantiomers. nih.govcsfarmacie.czsigmaaldrich.com This method involves passing the racemic mixture through a column containing a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols. chinacloudapi.cn The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Alternatively, indirect chiral resolution can be achieved by derivatizing the racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Below is a hypothetical data table illustrating the kind of results that would be sought in the chiral HPLC resolution of racemic this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
| (2R,3S) | 12.5 | 50.0 | 99.0 |
| (2S,3R) | 15.8 | 50.0 | 99.0 |
| This table is for illustrative purposes and does not represent actual experimental data. |
Theoretical and Computational Studies on 3 2,4 Difluorophenyl Butan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure and the prediction of reactivity. dtic.mil
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. flapw.de For 3-(2,4-Difluorophenyl)butan-2-ol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are utilized to determine its ground state properties. epstem.netresearchgate.net These calculations can provide optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as total energy, electronegativity, and chemical hardness. epstem.net The Hohenberg-Kohn theorems provide the theoretical foundation for DFT, establishing that the ground-state properties of a system are uniquely determined by its electron density. flapw.de
A representative table of calculated ground state properties for a molecule similar in complexity to this compound is shown below. These values are typically obtained from DFT calculations and provide a quantitative understanding of the molecule's electronic characteristics.
| Property | Calculated Value |
| Total Energy | Varies with basis set |
| HOMO Energy | Typically negative (eV) |
| LUMO Energy | Typically negative (eV) |
| Energy Gap (HOMO-LUMO) | Several eV |
| Electronegativity (χ) | (eV) |
| Chemical Hardness (η) | (eV) |
| Chemical Softness (S) | (eV⁻¹) |
This table is illustrative. Actual values for this compound would require specific DFT calculations.
Ab initio methods, meaning "from the beginning," are based solely on theoretical principles without the inclusion of experimental data. dtic.mil These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic profiles for chemical reactions, including transition states and reaction barriers. hu-berlin.de For instance, ab initio calculations have been used to determine the energetics of reactions involving similar fluorinated organic compounds. wayne.edu
Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive than ab initio methods. dtic.mil While less accurate, they can still provide valuable qualitative insights into the energetic profiles of reactions involving this compound.
Energetic profiles are crucial for understanding reaction kinetics and thermodynamics. The table below illustrates the kind of data that can be obtained from these calculations for a hypothetical reaction involving this compound.
| Parameter | Ab Initio (e.g., CCSD(T)) | Semi-Empirical (e.g., AM1) |
| Activation Energy (Ea) | High Accuracy (kcal/mol) | Lower Accuracy (kcal/mol) |
| Enthalpy of Reaction (ΔH) | High Accuracy (kcal/mol) | Lower Accuracy (kcal/mol) |
| Gibbs Free Energy of Reaction (ΔG) | High Accuracy (kcal/mol) | Lower Accuracy (kcal/mol) |
This table is illustrative and highlights the expected relative accuracy of the methods.
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable three-dimensional structures. This is particularly important for a flexible molecule with multiple rotatable bonds.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. mdpi.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. epstem.netijrte.org These predictions can aid in the assignment of experimental NMR signals to specific atoms within the this compound structure.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. epstem.net These calculated frequencies, often scaled to correct for anharmonicity and other effects, can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes of this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. mdpi.com This can help to understand the electronic transitions responsible for the observed absorption bands.
The following table shows a comparison of experimental and computationally predicted spectroscopic data for a related difluoro-substituted aromatic compound, illustrating the typical accuracy of such predictions.
| Spectroscopic Data | Experimental Value | Calculated Value (Method) |
| ¹H NMR (ppm) | δ 7.1-7.5 (aromatic) | δ 7.0-7.4 (GIAO/B3LYP) |
| ¹³C NMR (ppm) | δ 110-160 (aromatic) | δ 112-162 (GIAO/B3LYP) |
| IR (cm⁻¹) | ~1600 (C=C stretch) | ~1610 (B3LYP/6-311++G(d,p)) ijrte.org |
| UV-Vis (nm) | ~270 | ~265 (TD-DFT) |
This table is based on data for 2,4-difluoroanisole (B1330354) and is intended to be illustrative. ijrte.org
Structure-Activity Relationship (SAR) Studies via Molecular Modeling for Analogues
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing drug candidates. mdpi.commdpi.com By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify key structural features responsible for its therapeutic effects. mdpi.com
For analogues of this compound, molecular modeling techniques can be used to perform SAR studies. This involves creating a library of virtual analogues with different substituents or structural modifications and then using computational methods to predict their binding affinity to a biological target or other relevant properties. This approach can help prioritize the synthesis of the most promising analogues, saving time and resources. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry for Synthetic Pathways
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. libretexts.org For the synthesis of this compound, computational methods can be used to study the potential energy surfaces of different reaction pathways.
By calculating the energies of reactants, intermediates, transition states, and products, it is possible to determine the most likely reaction mechanism. researchgate.net For example, in the dehydration of a similar alcohol, butan-2-ol, computational studies can help to understand the formation of different alkene products. libretexts.org This knowledge can be used to optimize reaction conditions to favor the formation of the desired product.
Advanced Spectroscopic Characterization of 3 2,4 Difluorophenyl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For 3-(2,4-Difluorophenyl)butan-2-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the bonding network. youtube.comscribd.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the methyl protons (H1) and the adjacent methine proton (H2), between H2 and the neighboring methine proton (H3), and between H3 and the other methyl protons (H4). It would also reveal couplings between the aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.edu It allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal for the C2-H methine would show a cross-peak to the ¹³C signal of C2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the methyl protons at C1 would show correlations to both C2 and C3, while the aromatic protons would show correlations to various carbons within the difluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule.
The following table illustrates the expected key correlations from 2D NMR experiments for this compound.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| H1 (CH₃) | H2 | C1 | C2 |
| H2 (CH) | H1, H3 | C2 | C1, C3, C4 |
| H3 (CH) | H2, H4, Aromatic H | C3 | C2, C4, C1' |
| H4 (CH₃) | H3 | C4 | C2, C3 |
| Aromatic H's | Other Aromatic H's | Aromatic C's | Other Aromatic C's |
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. biophysics.org This wide dispersion minimizes signal overlap, which can be an issue in ¹H NMR. nih.gov
In the ¹⁹F NMR spectrum, the two fluorine atoms on the phenyl ring would appear as distinct signals due to their different chemical environments (ortho and para to the butanol substituent). These signals would exhibit coupling to each other (³JFF) and to the adjacent aromatic protons (³JFH, ⁴JFH), providing valuable information for confirming the substitution pattern on the aromatic ring. wikipedia.org
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
|---|---|---|
| F-2 (ortho) | -110 to -115 | ³J(F2-H3'), ⁵J(F2-H5'), ³J(F2-F4) |
| F-4 (para) | -105 to -110 | ³J(F4-H3'), ³J(F4-H5'), ³J(F4-F2) |
Note: Chemical shifts are relative to a standard like CFCl₃.
Solid-State NMR (ssNMR) is an indispensable technique for characterizing the physical forms of a compound, such as different crystalline polymorphs or amorphous states. nih.gov Polymorphism can significantly impact a substance's physical properties, including solubility and stability. ssNMR can distinguish between different solid forms because the NMR signals (particularly ¹³C and ¹⁹F) are sensitive to the local molecular environment, which differs in various crystal packing arrangements. nih.gov While ssNMR generally suffers from lower sensitivity and broader signals compared to solution-state NMR, techniques like Magic Angle Spinning (MAS) can significantly improve resolution. nih.gov This method allows for the identification and quantification of different polymorphic forms in a bulk sample without needing to dissolve it.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other molecules that might have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂F₂O.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected Accurate Mass (m/z) |
|---|---|---|---|
| C₁₀H₁₂F₂O | 186.0856 | [M+H]⁺ | 187.0934 |
| C₁₀H₁₂F₂O | 186.0856 | [M+Na]⁺ | 209.0753 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting smaller ions. In an MS/MS experiment, the molecular ion (or a protonated version) of this compound is first isolated. This selected ion is then fragmented by collision with an inert gas, and the masses of the resulting fragment ions are measured. chemguide.co.uk
The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure and can be used to identify related impurities or derivatives. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen atom). docbrown.infowhitman.edu
Table 4: Plausible MS/MS Fragmentation Pathway for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 187.0934 | 169.0828 | H₂O (18.0106) | [C₁₀H₁₁F₂]⁺ |
| 187.0934 | 127.0350 | C₃H₇OH (60.0575) | [C₇H₅F₂]⁺ (Difluorophenylmethyl cation) |
| 187.0934 | 45.0335 | C₈H₇F₂ (138.0569) | [C₂H₅O]⁺ (Protonated acetaldehyde) |
This detailed spectroscopic analysis, combining advanced NMR and MS techniques, provides a robust and comprehensive characterization of the chemical compound this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Analysis
Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. By analyzing the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman), specific vibrational modes corresponding to different bonds can be identified. For this compound, the key functional groups are the hydroxyl (-OH) group of the secondary alcohol and the substituted aromatic ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. fiveable.melibretexts.orglibretexts.orgpressbooks.pubpressbooks.pubopenstax.orgyoutube.com The broadness of this peak is a characteristic result of intermolecular hydrogen bonding. fiveable.melibretexts.orgyoutube.com The C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band in the range of 1150-1075 cm⁻¹. youtube.comspectroscopyonline.comquimicaorganica.org
The aromatic 2,4-difluorophenyl group will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.com In-ring C-C stretching vibrations typically result in one or more sharp bands between 1620 and 1400 cm⁻¹. spectroscopyonline.com The C-F stretching vibrations of the difluorinated benzene (B151609) ring are strong and typically found in the 1300-1100 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the C-C stretching modes, are expected to produce strong and sharp signals in the Raman spectrum. The symmetric "ring breathing" vibration of the substituted benzene ring is a characteristic and often intense Raman band. C-H stretching vibrations will also be visible. While the O-H stretch is typically weak in Raman spectra, the C-O stretch should be observable.
The following table summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen Bonded) | 3600 - 3200 | Weak | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3100 - 3000 | Moderate to Strong | Moderate (IR) |
| Aliphatic C-H Stretch | 2980 - 2850 | Moderate to Strong | Moderate (IR) |
| Aromatic C-C Stretch (In-ring) | 1620 - 1400 | Strong | Moderate (IR) |
| C-F Stretch | 1300 - 1100 | Moderate | Strong (IR) |
| C-O Stretch (Secondary Alcohol) | 1150 - 1075 | Moderate | Strong (IR) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Weak | Strong (IR) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of UV or visible light. The 2,4-difluorophenyl group in this compound acts as the primary chromophore.
Ultraviolet-Visible (UV-Vis) Absorption:
The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzenes. Benzene itself exhibits a strong π → π* transition around 178 nm and a less intense, vibrationally-structured absorption in the 230-276 nm range. libretexts.org The presence of the difluoro and the alkyl alcohol substituents on the benzene ring will likely cause a bathochromic (red) shift of these absorption bands. shimadzu.com
The primary absorption bands are anticipated to arise from π → π* transitions within the aromatic ring. It is predicted that this compound will exhibit a strong absorption maximum (λmax) in the range of 260-280 nm.
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | ~265 | Moderate to High | Ethanol/Hexane |
| π → π | ~210 | High | Ethanol/Hexane |
Fluorescence Properties:
While not all aromatic compounds are fluorescent, fluorobenzene is known to exhibit fluorescence in the vapor phase in the region of 264-300 nm when excited near its O,O band. optica.org The presence of the butan-2-ol substituent may influence the fluorescence quantum yield and emission wavelength of the difluorophenyl moiety. If this compound is fluorescent, it would likely be due to emission from the first excited singlet state (S₁) to the ground state (S₀) of the aromatic ring. The emission spectrum would be expected at slightly longer wavelengths than the absorption maximum (a phenomenon known as the Stokes shift).
Further experimental investigation would be necessary to definitively determine the fluorescence quantum yield and emission spectrum of this specific compound.
Reaction Chemistry and Derivatization of 3 2,4 Difluorophenyl Butan 2 Ol
Functional Group Transformations and Strategies for Diversification of the Butan-2-ol Scaffold
The butan-2-ol backbone of 3-(2,4-Difluorophenyl)butan-2-ol offers several avenues for chemical modification, primarily centered on the reactivity of the hydroxyl group. Standard functional group interconversions can be applied to diversify the core structure, leading to a variety of derivatives with potentially new chemical and biological properties.
Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-(2,4-difluorophenyl)butan-2-one. This transformation is a fundamental process in organic synthesis. ausetute.com.au A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese reagents. ausetute.com.au More modern and milder methods, such as those employing nitroxyl (B88944) radicals like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) under electrochemical conditions, have also proven effective for the oxidation of secondary alcohols. mdpi.com
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. youtube.com This reaction is typically catalyzed by an acid and is often reversible. youtube.com The kinetics and equilibrium of esterification reactions involving fluorinated alcohols have been studied, indicating that factors such as the initial molar ratio of reactants, catalyst concentration, and temperature significantly affect the chemical equilibrium of the system. nih.govnih.gov
Etherification: Formation of an ether linkage is another common transformation. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Additionally, methods for the etherification via aromatic substitution on 1,3-disubstituted benzene (B151609) derivatives have been developed, which could be relevant for transformations involving the fluorinated phenyl moiety. nih.gov
Dehydration: Acid-catalyzed dehydration of butan-2-ol is known to produce a mixture of alkenes, namely but-1-ene and but-2-ene (as a mixture of cis and trans isomers). libretexts.org This reaction proceeds through a carbocation intermediate. libretexts.org By analogy, the dehydration of this compound would be expected to yield a mixture of the corresponding substituted butenes.
Table 1: Potential Functional Group Transformations of this compound
| Reaction Type | Reactant(s) | Expected Product |
| Oxidation | Oxidizing agent (e.g., PCC, MnO₂) | 3-(2,4-Difluorophenyl)butan-2-one |
| Esterification | Carboxylic acid (R-COOH) / Acid catalyst | 3-(2,4-Difluorophenyl)butan-2-yl ester |
| Etherification | Base, Alkyl halide (R-X) | 2-alkoxy-3-(2,4-difluorophenyl)butane |
| Dehydration | Acid catalyst, Heat | Mixture of substituted butenes |
Regioselective and Stereoselective Reactions of the Hydroxyl Group
Reactions involving the hydroxyl group of this compound can exhibit both regioselectivity and stereoselectivity, concepts that are crucial in determining the outcome of a chemical transformation. masterorganicchemistry.com
Regioselectivity refers to the preference of a reaction to occur at one position over another, leading to the formation of one constitutional isomer in favor of others. masterorganicchemistry.com In the context of this compound, an example of a regioselective reaction is its dehydration, where the position of the newly formed double bond can vary. libretexts.org The relative amounts of the different regioisomeric alkenes formed would depend on the stability of the products and the reaction mechanism.
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Since this compound is a chiral molecule, reactions at or near the stereocenter can proceed with stereoselectivity. For instance, in an elimination reaction of a derivative of 3-phenylbutan-2-ol, the stereochemistry of the starting material can influence the stereochemistry of the resulting alkene product. chegg.com Similarly, nucleophilic substitution reactions at the carbon bearing the hydroxyl group can proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., Sₙ2 vs. Sₙ1). The treatment of an alcohol with tosyl chloride (TsCl) and pyridine, followed by a nucleophile like NaOH, is a classic example where the stereochemistry is inverted in the second step. vaia.com
The use of enzymes, such as ketoreductases (KREDs), can also lead to highly stereoselective transformations, for example, in the synthesis of specific stereoisomers of substituted cyclobutanols. nih.gov Such biocatalytic approaches could potentially be applied to the synthesis or modification of this compound with high stereocontrol.
Transformations Involving the Fluorinated Phenyl Moiety (e.g., Electrophilic Aromatic Substitution)
The 2,4-difluorophenyl group in the molecule is an electron-deactivated aromatic ring due to the inductive electron-withdrawing effect of the fluorine atoms. However, the fluorine atoms are also weak ortho, para-directors in electrophilic aromatic substitution (EAS) reactions because of their ability to donate a lone pair of electrons through resonance. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution libretexts.orguci.edu
| Substituent Type | Examples | Reactivity Effect | Directing Effect |
| Activating | -NH₂, -OH, -OR, -Alkyl | Activates the ring | Ortho, Para |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Deactivates the ring | Ortho, Para |
| Deactivating | -NO₂, -CF₃, -COR, -CN | Deactivates the ring | Meta |
Given that halogens are deactivating yet ortho, para-directing, the reaction of this compound with an electrophile would be expected to be slower than that of benzene. libretexts.org
Beyond electrophilic substitution, nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the electron-withdrawing fluorine atoms which can activate the ring towards nucleophilic attack. The regioselectivity of SNAr reactions on difluorobenzene derivatives can be influenced by the reaction medium. researchgate.net
Applications as a Chiral Building Block in Complex Organic Synthesis
Chiral alcohols are valuable building blocks in the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. youtube.com The compound this compound, and more specifically its derivatives, serve as key chiral intermediates in the synthesis of important antifungal agents. For example, a structurally related compound is a precursor to Voriconazole (B182144), a triazole antifungal medication. google.commdpi.com In the synthesis of Voriconazole, the stereochemistry of the butan-2-ol backbone is crucial for the biological activity of the final drug molecule. mdpi.com The synthesis often involves the stereoselective construction of the chiral centers present in the butan-2-ol core.
The utility of such chiral building blocks lies in their ability to introduce specific stereochemistry into a target molecule, which is often a critical factor for its biological function. The synthesis of complex natural products and pharmaceuticals frequently relies on the availability of such enantiopure starting materials.
Study of Reaction Kinetics and Mechanistic Pathways for Chemical Conversions
While specific kinetic and mechanistic studies for reactions of this compound are not widely published, the general mechanisms for the reactions it undergoes are well-established.
Esterification kinetics of fluorinated alcohols have been investigated. For instance, the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid has been studied, revealing dependencies of the reaction rate on temperature and catalyst concentration, with the parameters of the Arrhenius equation being estimated. nih.govnih.gov Similar principles would govern the kinetics of esterification of this compound.
The mechanism of alcohol dehydration involves protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton to form an alkene. libretexts.org The potential for carbocation rearrangements exists, although in the case of this compound, a rearrangement is less likely unless a more stable carbocation can be formed.
Understanding these reaction kinetics and mechanistic pathways is essential for optimizing reaction conditions, controlling product distributions, and designing efficient synthetic routes utilizing this compound as a starting material or intermediate.
Exploration of Molecular Interactions and Pre Clinical Biological Activities of 3 2,4 Difluorophenyl Butan 2 Ol Analogues
Ligand-Protein Binding Studies via In Vitro Assays
The binding affinity of 3-(2,4-Difluorophenyl)butan-2-ol analogues, particularly the triazole derivatives like voriconazole (B182144), to their target proteins has been quantified using various in vitro assays. UV-visible spectroscopy is a principal method used to determine the dissociation constant (Kd), a measure of binding affinity. This technique relies on observing the spectral shift that occurs when the azole nitrogen atom coordinates with the heme iron of cytochrome P450 enzymes. nih.gov
When azole compounds like voriconazole bind to the sterol 14α-demethylase (CYP51) enzyme, they induce a characteristic Type II difference spectrum, indicating direct interaction with the heme prosthetic group. nih.gov This binding is typically very tight for the fungal enzyme. For instance, voriconazole binds strongly to CYP51 from Candida albicans (CaCYP51), with reported Kd values in the nanomolar range (10 to 56 nM). asm.org Similarly, its affinity for the CYP51 enzyme from the amoeba Acanthamoeba castellanii (AcCYP51) is also high, with a Kd value of 13 nM. researchgate.net
In contrast, the binding to the human homologue of the enzyme (HsCYP51) is significantly weaker. Studies have shown that voriconazole binds weakly to HsCYP51, with a reported Kd of approximately 2,300 nM. asm.org This pronounced difference in binding affinity between fungal and human CYP51 is a cornerstone of the selective toxicity of these antifungal agents.
Table 1: Binding Affinities (Kd) of Voriconazole to CYP51 from Different Species
| Compound | Target Enzyme | Kd (nM) | Assay Method |
|---|---|---|---|
| Voriconazole | Candida albicans CYP51 | 10 - 56 | UV-vis Spectroscopy |
| Voriconazole | Homo sapiens CYP51 | ~2300 | UV-vis Spectroscopy |
Enzyme Inhibition/Activation Studies
Analogues of this compound function primarily as inhibitors of sterol 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov This enzyme, a member of the cytochrome P450 superfamily (CYP51), is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition. nih.gov
The mechanism of inhibition involves the heterocyclic nitrogen atom (from the triazole ring in voriconazole) forming a coordinate bond with the sixth coordination site of the heme iron atom within the CYP51 active site. nih.gov This interaction prevents the binding and subsequent oxygenation of the natural substrate, lanosterol, effectively halting the ergosterol production line. nih.gov
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50). For voriconazole, the IC50 value against wild-type C. albicans CYP51 has been measured at approximately 1.6 µM in reconstituted enzyme assays. nih.gov This potent inhibition of the fungal enzyme, coupled with weaker inhibition of the human equivalent, underscores its therapeutic utility.
Table 2: Enzyme Inhibition Data for Voriconazole
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|
Receptor-Ligand Interaction Models and Binding Affinity Determinations
The interaction between azole antifungals and the CYP51 enzyme is a well-studied model for receptor-ligand binding. The binding affinity, represented by the Kd value, is a direct measure of the stability of the enzyme-inhibitor complex. A lower Kd value signifies a stronger interaction and higher affinity.
The high affinity of voriconazole for fungal CYP51 (Kd = 10-56 nM) compared to human CYP51 (Kd ≈ 2300 nM) results in a high selectivity index. asm.org This selectivity is crucial for minimizing off-target effects in the host. For example, the selectivity of voriconazole for CaCYP51 over HsCYP51 is approximately 200-fold based on Kd values, which is significantly higher than that of some other azoles like clotrimazole (B1669251) (2-fold) but lower than that of fluconazole (B54011) (540-fold). asm.org These differences in binding affinity and selectivity are determined by the specific molecular interactions between the inhibitor and the amino acid residues lining the active site of the respective enzymes.
Cellular Permeability and Transport Mechanisms
The efficacy of a drug is dependent not only on its target affinity but also on its ability to reach that target, which involves crossing cellular membranes. Analogues like voriconazole exhibit excellent absorption and distribution characteristics. Voriconazole has a high oral bioavailability of over 90%, indicating efficient permeation across the intestinal epithelium. oup.comoup.com
In vitro models, such as the Caco-2 cell line, are widely used to predict human intestinal absorption. nih.govcreative-biolabs.com These cells form a monolayer that mimics the intestinal barrier, allowing for the measurement of the apparent permeability coefficient (Papp). nih.gov Studies on voriconazole using Caco-2 cell monolayers have been conducted to classify its permeability characteristics. researchgate.net
Furthermore, voriconazole is known to be a substrate for efflux transporters like P-glycoprotein (P-gp), though it also acts as an inhibitor of this and other transporters. oup.com Its ability to penetrate tissues is extensive, and notably, it crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid. oup.com This is a critical property for treating central nervous system fungal infections. Some studies have used voriconazole as a benchmark, noting that potential new drug candidates show lower blood-brain barrier permeability in comparison. thesciencein.org
Structure-Activity Relationships for Molecular Recognition and Biological Efficacy
The structure-activity relationships (SAR) for azole antifungals containing the this compound scaffold are well-defined. The development of voriconazole from its predecessor, fluconazole, provides a clear example of SAR-driven design. The replacement of one of fluconazole's triazole rings with a 5-fluoropyrimidine (B1206419) and the addition of a methyl group to the propanol (B110389) backbone resulted in voriconazole. nih.gov These modifications significantly broadened its spectrum of activity, particularly against filamentous fungi like Aspergillus species. nih.gov
Mechanistic Insights from In Silico Docking and Molecular Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided granular insights into how these analogues bind to CYP51. These studies complement experimental data by visualizing the precise orientation of the inhibitor in the active site and identifying key intermolecular interactions. nih.govfrontiersin.org
For voriconazole, docking studies consistently show a specific binding mode. frontiersin.orgresearchgate.net The triazole ring is positioned deep within the active site, with one of its nitrogen atoms coordinating directly to the central iron atom of the heme group. The 2,4-difluorophenyl moiety is oriented toward a crack between the I-helix and the B'-C loop of the enzyme. frontiersin.org
MD simulations have revealed that the binding is primarily driven by hydrophobic interactions. frontiersin.org A large hydrophobic cavity within the active site accommodates the inhibitor. Key amino acid residues identified as being crucial for this hydrophobic anchoring include Tyr118, Leu121, Tyr132, Leu376, and Met508. nih.govfrontiersin.org In addition to these hydrophobic contacts, hydrogen bonds also play a stabilizing role. Docking studies have identified a potential hydrogen bond between the inhibitor's hydroxyl group and the side chain of Tyr145. imedpub.com These simulations confirm the stability of the inhibitor within the binding pocket and provide a theoretical basis for the structure-activity relationships observed experimentally.
Table 3: Key Amino Acid Residues in C. albicans CYP51 Interacting with Voriconazole (from In Silico Studies)
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Heme | Coordination | frontiersin.org |
| Tyr145 | Hydrogen Bond | imedpub.com |
| Tyr118, Leu121, Tyr132 | Hydrophobic | nih.govfrontiersin.org |
Advanced Analytical Methodologies for 3 2,4 Difluorophenyl Butan 2 Ol Research
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic methods are the cornerstone of analytical procedures for 3-(2,4-Difluorophenyl)butan-2-ol, providing the means to separate the compound from impurities and to resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound. Reverse-phase HPLC (RP-HPLC) is commonly utilized for this purpose. The method's robustness allows for its use in various stages of drug development and quality control. ajprd.comorioledhub.com
A typical HPLC method for the analysis of related compounds involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. wur.nlsielc.com Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The precision and accuracy of the method are critical for reliable results.
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral HPLC and Gas Chromatography (GC) for Enantiomeric Purity
Since this compound is a chiral molecule, separating its enantiomers is crucial, as different enantiomers can have distinct pharmacological activities. sigmaaldrich.com Chiral HPLC is the predominant technique for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a broad range of chiral compounds. chromatographyonline.comnih.gov The choice of mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving optimal resolution. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography (GC) with a chiral column can also be employed for enantiomeric separation, particularly for volatile analytes. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the compound.
| Technique | Stationary Phase Principle | Typical Mobile Phase | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (B130326) | Wide applicability, robust, scalable for preparative separations. sigmaaldrich.com |
| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Helium, Hydrogen | High resolution for volatile compounds. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comselvita.comchromatographyonline.com Polysaccharide-based chiral stationary phases are also frequently used in SFC, demonstrating excellent enantioselectivity for a wide array of compounds. chromatographyonline.comnih.gov The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to high chromatographic efficiency. selvita.com
Quantitative Analysis Methods (e.g., Quantitative NMR, LC-MS quantification in complex research matrices)
Beyond chromatographic techniques, other advanced methods are employed for the precise quantification of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an inherently quantitative method that can determine the concentration of an analyte without the need for a calibration curve of the same compound. nih.gov By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the absolute purity and concentration can be determined. ox.ac.uk This method is highly accurate and can be used to evaluate purity even when other components in the sample are not detectable by NMR. ox.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for quantifying compounds in complex matrices. shimadzu.comnih.gov For a compound like this compound, LC-MS/MS (tandem mass spectrometry) would be the method of choice. This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion, which provides a high degree of specificity and reduces background noise. metfop.edu.in This is particularly useful for analyzing samples from biological or environmental studies. Derivatization can sometimes be employed to enhance the ionization efficiency and sensitivity of the analysis. pku.edu.cnnih.gov
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| qNMR | Comparison of signal integrals to an internal standard. ox.ac.uk | High accuracy, no need for identical standard, structural information. nih.govox.ac.uk | Lower sensitivity compared to MS, requires pure standard for calibration. |
| LC-MS/MS | Chromatographic separation followed by mass-selective detection. metfop.edu.in | High sensitivity and selectivity, suitable for complex matrices. shimadzu.comnih.gov | Matrix effects can influence quantification, requires labeled internal standards for best accuracy. pku.edu.cn |
Hyphenated Techniques (e.g., GC-MS, LC-NMR, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. shimadzu.com In the context of this compound analysis, it would be primarily used for impurity profiling, especially for identifying by-products from the synthesis process. The mass spectrometer provides structural information that aids in the identification of unknown peaks in the chromatogram. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples HPLC with NMR. mdpi.com This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for prior isolation. mdpi.com This is particularly valuable for the characterization of unknown impurities and degradation products. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry. metfop.edu.in Its high sensitivity and selectivity make it ideal for detecting and quantifying trace levels of this compound and its metabolites or degradation products in complex matrices. shimadzu.comnih.gov
Impurity Profiling and Degradation Product Analysis in Synthetic Batches
Ensuring the purity of active pharmaceutical ingredients and their intermediates is a critical regulatory requirement. medwinpublishers.com Impurity profiling involves the identification and quantification of all potential impurities in a synthetic batch. ajprd.comorioledhub.com These impurities can originate from starting materials, by-products of the reaction, or degradation of the final product. metfop.edu.in
Forced degradation studies are intentionally conducted to produce degradation products under stressed conditions such as heat, light, acid, base, and oxidation. orioledhub.comdphen1.com These studies help to establish the degradation pathways and to develop stability-indicating analytical methods. orioledhub.com Techniques like HPLC with photodiode array (PDA) detection, LC-MS, and GC-MS are essential for separating and identifying these degradation products. orioledhub.com The structural elucidation of these impurities is often accomplished using a combination of MS and NMR spectroscopy. dphen1.com
| Impurity Type | Potential Source | Primary Analytical Technique |
|---|---|---|
| Process-Related Impurities | Starting materials, reagents, by-products. metfop.edu.in | HPLC, GC-MS |
| Degradation Products | Exposure to heat, light, humidity, acid/base. orioledhub.commetfop.edu.in | HPLC-PDA, LC-MS/MS |
| Chiral Impurities | Unwanted enantiomer or diastereomer. dphen1.com | Chiral HPLC, Chiral SFC |
| Residual Solvents | Manufacturing process. metfop.edu.in | GC-FID, Headspace GC-MS |
Future Directions and Emerging Research Avenues for 3 2,4 Difluorophenyl Butan 2 Ol
Exploration of Novel and More Efficient Synthetic Pathways
Current synthetic routes to the core structure of 3-(2,4-difluorophenyl)butan-2-ol are often embedded within the multi-step synthesis of Voriconazole (B182144). These typically involve a Reformatsky-type reaction or the addition of an organometallic pyrimidine (B1678525) species to a 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone precursor. researchgate.netgoogle.comgoogle.com Future research is geared towards developing more direct, efficient, and sustainable methods for synthesizing the standalone butan-2-ol moiety.
Key areas of exploration include:
Catalytic Asymmetric Grignard or Organozinc Additions: Developing catalytic methods for the addition of ethyl Grignard or diethylzinc reagents to 1-(2,4-difluorophenyl)ethan-1-one. This would offer a more atom-economical route to the racemic or enantiomerically enriched alcohol.
Biocatalytic Reductions: Employing engineered ketoreductases (KREDs) for the stereoselective reduction of 3-(2,4-difluorophenyl)butan-2-one. alaska.eduresearchgate.netnih.gov This approach offers high enantioselectivity under mild, environmentally friendly conditions.
Flow Chemistry Processes: Translating existing batch syntheses into continuous flow processes could enhance safety, improve reproducibility, and increase throughput, particularly for the management of highly reactive organometallic intermediates.
| Synthetic Pathway | Potential Advantages | Research Challenges |
|---|---|---|
| Asymmetric Grignard/Organozinc Addition | High atom economy, direct C-C bond formation. | Development of effective chiral ligands, control of side reactions. |
| Biocatalytic Reduction (KREDs) | Excellent stereoselectivity, green reaction conditions. | Enzyme screening and engineering for substrate specificity, cofactor recycling. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters for flow conditions. |
Development of Advanced Stereoselective Methodologies for Enhanced Control
The biological activity of molecules derived from this compound is critically dependent on its stereochemistry, with the (2R,3S) configuration being essential for the antifungal activity of Voriconazole. nih.govblogspot.com Consequently, the development of advanced stereoselective methodologies to access all four possible stereoisomers in high purity is a significant research focus.
Future avenues include:
Substrate-Controlled Diastereoselective Reactions: Modifying the starting materials to include chiral auxiliaries that can direct the stereochemical outcome of subsequent reactions, such as aldol (B89426) or Grignard additions.
Dynamic Kinetic Resolution (DKR): Combining an enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer of a precursor ketone to theoretically convert all of the starting material into a single desired stereoisomer of the alcohol.
Organocatalysis: The use of small chiral organic molecules to catalyze the asymmetric reduction of 3-(2,4-difluorophenyl)butan-2-one or related prochiral precursors, offering a metal-free alternative to traditional catalytic methods.
Integration into Advanced Materials Science or Catalyst Design
While not its traditional application, the unique properties imparted by the difluorophenyl group suggest potential for this compound as a building block in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity. nih.govacs.orgnbinno.com
Potential future applications could involve:
Fluorinated Polymers and Coatings: Incorporation of the this compound moiety into polymer backbones or as side chains could lead to materials with low surface energy, useful for creating hydrophobic or oleophobic coatings. nbinno.com
Chiral Liquid Crystals: The rigid aromatic ring and chiral centers of specific stereoisomers could be exploited in the design of novel chiral dopants for liquid crystal displays.
Ligands for Asymmetric Catalysis: The alcohol functionality provides a handle for further chemical modification, allowing for the synthesis of chiral ligands incorporating the difluorophenyl group. These ligands could be used in transition metal catalysis, where the electronic properties of the fluorine atoms could tune the reactivity and selectivity of the metal center.
Design of Next-Generation Analogues for Deeper Mechanistic Investigations
Beyond its role as a precursor to antifungal agents, analogues of this compound can be designed as tools to probe fundamental biological and chemical processes. By systematically modifying the structure, researchers can investigate structure-activity relationships (SAR) and gain deeper mechanistic insights.
Future research could focus on:
Systematic Fluorine Substitution: Synthesizing analogues with fluorine atoms at different positions on the phenyl ring (e.g., 2,5-difluoro, 3,5-difluoro) to probe the role of fluorine's specific placement on binding interactions and metabolic stability.
Alkyl Chain Modification: Varying the length and branching of the butanol chain to understand the steric and conformational requirements of target enzymes or receptors.
Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ²H) at specific positions to study reaction mechanisms or to trace the metabolic fate of the compound and its derivatives in biological systems.
Application in Chemical Biology Tools and Probe Development
The presence of two fluorine atoms in this compound makes it an attractive scaffold for the development of chemical biology probes, particularly for applications involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govrsc.org ¹⁹F NMR offers a sensitive and background-free window for studying biological systems.
Emerging applications in this area include:
¹⁹F NMR Probes for Binding Studies: The chemical shift of the fluorine atoms is highly sensitive to the local environment. nih.gov By attaching this molecule to a ligand for a specific protein target, changes in the ¹⁹F NMR spectrum upon binding can be used to screen for inhibitors and study binding kinetics. mdpi.commdpi.com
Development of PET Imaging Agents: The fluorine atoms could be replaced with the positron-emitting isotope ¹⁸F to create novel Positron Emission Tomography (PET) tracers. This would require the development of efficient late-stage radiofluorination methods.
Fragment-Based Drug Discovery: The core this compound structure could be used as a starting fragment in fragment-based screening campaigns. The fluorine signals would serve as a reporter for binding to a protein target, guiding the evolution of the fragment into a more potent lead compound. mdpi.com
| Application Area | Principle | Key Research Objective |
|---|---|---|
| ¹⁹F NMR Spectroscopy | The ¹⁹F chemical shift is sensitive to the local molecular environment, providing a background-free signal. | To develop probes for studying protein-ligand interactions and for fragment-based screening. |
| PET Imaging | Incorporation of ¹⁸F allows for non-invasive in vivo imaging. | To synthesize radiotracers for diagnostics and pharmacokinetic studies. |
| Chemical Probe Scaffolds | The molecule can be functionalized with reactive groups or reporter tags. | To create tools for activity-based protein profiling and target identification. |
Q & A
Basic Research Question
- Chromatography : Use silica gel column chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .
- Crystallization : Recrystallize from a 2-propanol/water mixture to remove non-polar impurities .
- Validation : Confirm purity via GC-MS or LC-MS, monitoring for m/z peaks corresponding to dehalogenated species (e.g., loss of fluorine atoms) .
How can computational modeling predict the metabolic stability of this compound?
Advanced Research Question
- Quantum Mechanics : Calculate Fukui indices to identify electrophilic sites prone to cytochrome P450 oxidation .
- MD Simulations : Model interactions with CYP3A4 to predict metabolic hotspots (e.g., hydroxylation at the β-carbon) .
- Validation : Compare predictions with in vitro hepatocyte assays using LC-MS metabolite profiling .
What spectroscopic techniques are most effective for characterizing this compound’s structure?
Basic Research Question
- NMR : Use -NMR to resolve fluorine environments (δ -110 to -120 ppm for aromatic fluorines) and -NMR to confirm alcohol proton coupling (δ 1.2–1.5 ppm for CH) .
- IR : Identify the hydroxyl stretch (broad peak ~3300 cm) and C-F vibrations (1200–1100 cm) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error .
How can researchers mitigate toxicity risks during in vivo studies of this compound?
Basic Research Question
- Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent dermal exposure .
- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration by licensed facilities .
What strategies resolve low yields in Grignard reactions involving 2,4-difluorophenyl precursors?
Advanced Research Question
Low yields may result from moisture sensitivity or competing side reactions. Solutions include:
- Anhydrous Conditions : Use freshly distilled THF and molecular sieves to stabilize Grignard reagents .
- Temperature Control : Maintain -10°C during ketone addition to minimize Wurtz coupling .
- Quenching : Add saturated NHCl slowly to prevent exothermic decomposition .
How does fluorination at the 2,4-positions influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : The 2,4-difluoro substitution increases logP by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidation at the phenyl ring, extending half-life .
- Validation : Compare plasma clearance rates in rodent models using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
